molecular formula C36H51NO7 B12389466 (3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione

(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione

Cat. No.: B12389466
M. Wt: 609.8 g/mol
InChI Key: GXUHHYCGCXNPBU-YNPSNRGGSA-N
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Description

The compound (3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, hydroxyl groups, and a fused ring system, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the fused ring system and the introduction of chiral centers. The synthetic route typically starts with the preparation of the core structure, followed by the addition of functional groups through various chemical reactions such as aldol condensation, Michael addition, and cyclization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase efficiency and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The purification of the final product is typically achieved through techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biology, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its multiple chiral centers make it a valuable tool for studying stereochemistry in biological systems.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its complex structure and multiple functional groups. It can be used to develop new therapeutic agents for various diseases.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The multiple functional groups and chiral centers allow for selective binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione
  • This compound

Uniqueness

This compound is unique due to its complex structure, multiple chiral centers, and diverse functional groups. These features allow for selective interactions with biological targets and the development of new synthetic methodologies.

Properties

Molecular Formula

C36H51NO7

Molecular Weight

609.8 g/mol

IUPAC Name

(1R,9S,12R,13E,16E,19R,20S,21R,22S,25R)-1,20-dihydroxy-19,21,25-trimethyl-12-[(2R)-1-phenylbutan-2-yl]-11,26-dioxa-4-azatricyclo[20.3.1.04,9]hexacosa-13,16-diene-2,3,10-trione

InChI

InChI=1S/C36H51NO7/c1-5-28(23-27-16-10-8-11-17-27)31-19-12-7-6-9-15-24(2)32(38)26(4)30-21-20-25(3)36(42,44-30)33(39)34(40)37-22-14-13-18-29(37)35(41)43-31/h6,8-12,16-17,19,24-26,28-32,38,42H,5,7,13-15,18,20-23H2,1-4H3/b9-6+,19-12+/t24-,25-,26+,28-,29+,30+,31+,32+,36-/m1/s1

InChI Key

GXUHHYCGCXNPBU-YNPSNRGGSA-N

Isomeric SMILES

CC[C@H](CC1=CC=CC=C1)[C@@H]2/C=C/C/C=C/C[C@H]([C@@H]([C@H]([C@@H]3CC[C@H]([C@@](O3)(C(=O)C(=O)N4CCCC[C@H]4C(=O)O2)O)C)C)O)C

Canonical SMILES

CCC(CC1=CC=CC=C1)C2C=CCC=CCC(C(C(C3CCC(C(O3)(C(=O)C(=O)N4CCCCC4C(=O)O2)O)C)C)O)C

Origin of Product

United States

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